ReACp53
Description
The TP53 Gene and its Role in Cellular Homeostasis
The TP53 gene, located on chromosome 17, encodes the p53 protein, a transcription factor that operates as a tetramer. ebsco.comaacrjournals.org In its wild-type (wt) form, p53 is maintained at low levels in healthy cells through tight regulation, primarily by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Upon detection of cellular stress, p53 is stabilized and activated, leading to its accumulation and translocation to the nucleus where it binds to specific DNA sequences to regulate the transcription of target genes. nih.gov
Tumor Suppressor Functions of Wild-Type TP53
Wild-type p53 exerts its tumor suppressor functions through the transcriptional activation of a diverse set of genes involved in critical cellular processes that prevent uncontrolled cell growth and the accumulation of genetic errors. medlineplus.govebsco.comnih.gov These functions include:
Cell Cycle Arrest: p53 can halt the cell cycle at the G1 or G2/M checkpoints, providing time for DNA repair before cell division. Key target genes involved in cell cycle arrest include p21, GADD45, and 14-3-3σ. news-medical.net
DNA Repair: p53 promotes DNA repair mechanisms to correct damage and maintain genomic stability. medlineplus.govebsco.comnih.gov
Apoptosis: If DNA damage is irreparable, p53 can trigger programmed cell death (apoptosis) to eliminate potentially cancerous cells. medlineplus.govebsco.comnews-medical.netnih.gov Genes like PUMA, NOXA, and BAX are among the p53 targets that mediate apoptosis.
Senescence: p53 can induce cellular senescence, a state of stable cell cycle arrest that prevents the proliferation of damaged cells.
Metabolic Regulation: p53 also plays a role in regulating cellular metabolism, which can impact cancer development and progression. spandidos-publications.com
Consequences of TP53 Missense Mutations in Oncogenesis
While other tumor suppressor genes often undergo biallelic inactivation through deletions or truncating mutations, a significant characteristic of TP53 alterations in cancer is the high prevalence of missense mutations. nih.govaacrjournals.org These mutations typically occur within the DNA-binding domain, altering the protein's conformation and its ability to bind to target DNA sequences. ebsco.comnews-medical.netmdpi.comnih.gov The consequences of these missense mutations are multifaceted and contribute significantly to tumor initiation and progression.
The primary consequence of most TP53 missense mutations is the loss of its canonical tumor suppressor functions. 4bases.chnih.govspandidos-publications.comaacrjournals.org The altered mutant p53 protein is often unable to effectively bind to the regulatory regions of its target genes, leading to a failure to induce cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. medlineplus.gov4bases.chaacrjournals.org This loss of transcriptional activity allows damaged cells to survive and proliferate, accumulating further genetic alterations that drive tumorigenesis. medlineplus.gov
Many TP53 missense mutations exert a dominant-negative effect over the remaining wild-type p53 allele (if present) and its structural and functional paralogs, p63 and p73. 4bases.chnih.govspandidos-publications.comaacrjournals.org Wild-type p53 functions as a tetramer. Mutant p53 proteins can interact with wild-type p53 monomers to form heterotetramers that are functionally inactive. nih.govspandidos-publications.comaacrjournals.orgtandfonline.com This effectively neutralizes the activity of the remaining wild-type protein, even if it is correctly folded and functional on its own. Similarly, mutant p53 can sequester or inactivate p63 and p73, which share structural homology with p53 and have their own tumor suppressor roles, further compromising cellular defense mechanisms. tandfonline.combiorxiv.org
Beyond the loss of tumor suppressor function and dominant-negative effects, mutant p53 proteins can acquire novel oncogenic properties, referred to as gain-of-function activities. mdpi.com4bases.chnih.govspandidos-publications.comaacrjournals.orgtandfonline.com These GoF activities are diverse and context-dependent, contributing to various aspects of cancer progression, including:
Enhanced cell proliferation and survival. 4bases.ch
Increased invasiveness and metastasis. 4bases.chtandfonline.com
Promotion of angiogenesis (formation of new blood vessels to feed the tumor). 4bases.ch
Maintenance of cancer stem cell properties. 4bases.ch
Alterations in cellular metabolism. 4bases.ch
Increased resistance to chemotherapy and radiotherapy. mdpi.com4bases.chspandidos-publications.comresearchgate.net
The mechanisms underlying GoF activities are complex and can involve interactions with other proteins and transcription factors, leading to the aberrant regulation of gene expression programs that favor tumor growth and spread. nih.govaacrjournals.org
Protein Aggregation in Cancer and its Link to Mutant TP53
Protein misfolding and aggregation are phenomena traditionally associated with neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comtandfonline.combiorxiv.orgnih.govucla.edu However, there is increasing evidence that protein aggregation also plays a significant role in the pathogenesis of certain cancers, particularly those harboring TP53 missense mutations. mdpi.comtandfonline.combiorxiv.orgnih.govtandfonline.com
Mutant p53 proteins, especially those with mutations in the DNA-binding domain, are often conformationally unstable and prone to misfolding and aggregation. mdpi.comtandfonline.combiorxiv.orgnih.govucla.edu These aggregates can be amorphous or form amyloid-like structures. mdpi.comtandfonline.comtandfonline.com The formation of mutant p53 aggregates has been observed in various cancer cell lines, in vivo models, and human tumor biopsies, establishing a correlation between mutant p53 and protein aggregation in cancer. mdpi.comnih.govucla.edu
The aggregation of mutant p53 is not merely a consequence of misfolding; it actively contributes to the oncogenic potential of the cell. tandfonline.comresearchgate.netnih.gov Mutant p53 aggregates can sequester wild-type p53, p63, and p73, reinforcing the dominant-negative effect and further compromising tumor suppressor pathways. tandfonline.combiorxiv.org Furthermore, these aggregates can contribute to the gain-of-function activities of mutant p53, including promoting chemoresistance. mdpi.com Some studies suggest that mutant p53 aggregates may even exhibit prion-like behavior, capable of templating the misfolding and aggregation of other p53 molecules, potentially contributing to the spread of the oncogenic phenotype. tandfonline.combiorxiv.orgtandfonline.com
Considering cancer as a protein aggregation disease, at least in the context of mutant p53, opens new avenues for therapeutic intervention. Strategies aimed at disrupting or preventing the formation of these aggregates hold promise for restoring p53 function and inhibiting tumor growth. mdpi.comtandfonline.comnih.gov
One such strategy involves the use of compounds designed to target and inhibit the aggregation of mutant p53. ReACp53 is a notable example of a peptide-based compound developed with this mechanism in mind. ucla.eduaacrjournals.orgnih.govcancer.govnih.govresearchgate.net It was rationally designed based on the amyloid-prone segment of p53 to block the aggregation process. ucla.eduaacrjournals.orgcancer.govnih.gov Studies have shown that this compound can penetrate cancer cells and inhibit the aggregation of mutant p53, leading to the restoration of p53's tumor suppressor functions, including the induction of cell death and cell cycle arrest, particularly in cancer cells harboring aggregating mutant p53. ucla.eduaacrjournals.orgnih.govcancer.govnih.govresearchgate.net Research findings indicate that this compound can reduce tumor growth in in vivo models, demonstrating its potential as a therapeutic agent for cancers driven by mutant p53 aggregation. mdpi.comaacrjournals.orgnih.govcancer.govnih.gov
The mechanism by which this compound inhibits aggregation involves interacting with the aggregation-prone regions of mutant p53, preventing them from self-associating and forming aggregates. aacrjournals.orgnih.govresearchgate.net This can shift the equilibrium towards a more functional, soluble form of p53. nih.gov While the precise molecular mechanisms are still being elucidated, studies using molecular dynamics simulations suggest that this compound can stabilize the structure of mutant p53 and reduce the exposure of aggregation-prone segments. researchgate.net
Detailed research findings on this compound's effects include observations of its ability to induce apoptosis and necroptosis in high-grade serous ovarian carcinoma (HGSOC) cell lines with aggregating mutant p53. aacrjournals.orgnih.gov It has also been shown to upregulate p53 target genes involved in cell cycle arrest and cell death. aacrjournals.orgnih.gov In organoid models derived from HGSOC patients, this compound specifically induced cell death in cells with aggregating mutant p53, with less effect on cells with wild-type p53 or null p53. mdpi.comaacrjournals.orgnih.gov In xenograft models, this compound treatment led to decreased tumor volume in mice bearing mutant p53 tumors. mdpi.comaacrjournals.orgnih.govnih.gov
Amyloidogenic Nature of Mutant TP53 Aggregates
Mutant p53 aggregates are not simply amorphous clumps; they can form heterogeneous assemblies that include oligomers and amyloid-like fibrils. mdpi.comacs.org Evidence suggests that mutant p53 can adopt amyloid-like structures, characterized by a β-sheet-rich conformation. mdpi.comcancer.govacs.orgnih.govoncotarget.comrsc.orgfrontiersin.orgresearchgate.net This amyloidogenic propensity is particularly associated with the core DNA-binding domain of p53, which contains aggregation-nucleating segments. researchgate.netnih.govrsc.orgresearchgate.net
Studies have shown that specific mutations, such as R175H and Y220C, can promote aggregation and amyloid formation. mdpi.comrsc.orgfrontiersin.org The formation of these amyloid-like aggregates can be influenced by factors such as pH, temperature, and the presence of other molecules like RNA. news-medical.netnih.gov The structural basis of p53 amyloid formation, including the identification of specific amyloid adhesive segments, has been utilized in the design of aggregation inhibitors like this compound. oncology-central.comnih.govaacrjournals.orgresearchgate.net
Implications of Mutant TP53 Aggregation in Tumor Progression and Chemoresistance
Mutant p53 aggregation has significant implications for cancer pathology, contributing to both tumor progression and resistance to chemotherapy. mdpi.comnih.govbiorxiv.orgoup.com The aggregates can exert a dominant-negative effect, sequestering and inactivating wild-type p53, thereby abrogating its tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest. biorxiv.orgtandfonline.com
Furthermore, mutant p53 aggregates are associated with GOF phenotypes that actively promote cancer development. mdpi.comnih.govbiorxiv.orgacs.orgresearchgate.net These GOFs can include increased cell proliferation, invasion, migration, angiogenesis, and metabolic reprogramming. mdpi.comacs.org
A crucial implication of mutant p53 aggregation is its link to chemoresistance. mdpi.combiorxiv.orgoup.comthno.org Tumors harboring aggregated mutant p53 tend to respond poorly to conventional chemotherapy, making treatment more challenging and contributing to poor patient prognosis. mdpi.combiorxiv.orgoup.com For instance, mutant p53 aggregates have been shown to promote resistance to cisplatin (B142131) in lung cancer cells by activating the unfolded protein response (UPR) and upregulating ERp29. mdpi.com In breast cancer, mutant p53 aggregation has also been linked to chemoresistance by inhibiting the mitochondrial apoptosis pathway. thno.org The ability of p53 aggregates to hinder the activity of chemotherapeutic agents like cisplatin has been demonstrated in cell-based assays, and this inhibition can be reduced by blocking p53 aggregation. oup.com
The concept of cell-to-cell transmission of p53 aggregates, similar to prion-like propagation observed in neurodegenerative diseases, has also been proposed as a mechanism contributing to cancer pathology and the spread of aggressive phenotypes. acs.orgtandfonline.com
This compound, by inhibiting mutant p53 aggregation, has shown promise in reversing these detrimental effects. Studies have demonstrated that this compound can restore p53 function, induce cancer cell death, and inhibit tumor growth in models of cancers harboring aggregating mutant p53, such as high-grade serous ovarian carcinomas (HGSOC) and prostate cancer. nih.govaacrjournals.orgucla.educancer.govabmole.comresearchgate.nettargetmol.comnih.govmdpi.com This suggests that targeting p53 aggregation with compounds like this compound represents a potential therapeutic strategy for overcoming chemoresistance and improving outcomes in cancers driven by aggregating mutant p53. mdpi.comnih.govmdpi.comoup.com
Here is a summary of research findings related to this compound's effects on mutant p53 aggregation and cancer cells:
| Effect | Observation | Cancer Type/Model | Source(s) |
| Inhibits p53 aggregation | Reduced number of cells with p53 puncta (aggregates); converts punctate mutant p53 into soluble WT-like p53. | HGSOC primary cells, PCa cells | nih.govabmole.comnih.gov |
| Restores p53 nuclear localization and function | Causes p53 to localize to the nucleus; re-activates normal p53 transcriptional activity; restores p53 transcription of target genes. | HGSOC primary cells, PCa cells, HGSOC cell lines/organoids | nih.govabmole.comnih.govselleckchem.com |
| Induces cancer cell death | Induces apoptosis and necroptosis; promotes mitochondrial cell death. | HGSOC cell lines, primary uterine fibroblasts with R175H mutant p53, PCa cells | nih.govaacrjournals.orgabmole.comnih.gov |
| Induces cell cycle arrest | Blocks cell-cycle progression; increases population in G0/G1 phase; reduces DNA synthesis. | HGSOC cell lines, PCa cells | nih.govaacrjournals.orgabmole.comnih.gov |
| Promotes p53 degradation | Results in p53 degradation. | Cancer cell lines | nih.govabmole.com |
| Inhibits tumor growth | Reduces tumor proliferation; shrinks xenografts. | HGSOC xenograft models, PCa xenograft models, pancreatic cancer xenografts | nih.govaacrjournals.orgnih.govmdpi.com |
| Restores chemosensitivity | Can restore sensitivity to cisplatin. | Lung cancer cell line with R282W mutation | mdpi.com |
Properties
Molecular Formula |
C108H206N52O24 |
|---|---|
Molecular Weight |
2617.13 |
SMILES |
CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N) |
Origin of Product |
United States |
Rational Design and Molecular Characterization of Reacp53
Conceptual Basis for Targeting TP53 Aggregation
The rationale behind the development of ReACp53 is rooted in the understanding that mutant p53 aggregation is a key driver of its loss of function and gain of oncogenic activities. researchgate.net By specifically targeting and inhibiting this aggregation process, it is possible to rescue the normal, tumor-suppressive functions of the p53 protein. nih.gov
Identification of Aggregation-Prone Segments in Mutant TP53 (e.g., LTIITLE/252-258, 182-213)
Destabilizing mutations in the p53 protein can expose normally buried hydrophobic segments, making them prone to self-assembly and aggregation. nih.gov Extensive research has identified specific regions within the p53 protein that are particularly susceptible to forming these amyloid structures. One of the most critical aggregation-prone segments is located within the DNA-binding domain, specifically the region spanning amino acids 252-258, with the sequence LTIITLE. researchgate.netmdpi.com This segment is considered a primary nucleating site for p53 aggregation. nih.govresearchgate.net Another region implicated in the aggregation of certain p53 mutants, such as R175H, is the segment from residues 182-213. researchgate.net Molecular dynamics simulations have shown that this fragment can become exposed and contribute to the aggregation process. researchgate.net The identification of these specific aggregation-prone sequences provided a concrete target for the rational design of an inhibitory molecule. researchgate.netmdpi.com
Computational Approaches in Peptide Design (e.g., ZipperDB algorithm)
The design of this compound was heavily reliant on computational methodologies to predict and identify the most aggregation-prone regions of the p53 protein. mdpi.com One key tool in this process was the ZipperDB algorithm, a software program that identifies short protein segments with a high propensity to form a "steric zipper" structure, which is the characteristic spine of amyloid fibrils. researchgate.netmdpi.comucla.edu The ZipperDB algorithm analyzes protein sequences to find complementary segments that can form self-complementary beta-sheets, a hallmark of amyloid formation. mdpi.com This algorithm pinpointed the 252-258 region of p53 as having the highest propensity to aggregate. researchgate.netresearchgate.net In addition to ZipperDB, other computational tools and molecular modeling software, such as Rosetta, were used to analyze the structural complementarity of potential inhibitor peptides to the target aggregation-prone segment. nih.gov These computational approaches were instrumental in the precise and rational design of this compound. nih.govmdpi.com
Design Principles of this compound as an Aggregation Inhibitor
Based on the foundational knowledge of p53 aggregation, this compound was engineered with specific features to effectively inhibit this process and restore normal p53 function. nih.gov
Peptide Sequence Derivation and Modifications (e.g., N-terminal polyarginine cell-penetrating tag, RPI linker)
The core of this compound is a peptide sequence, LTRITLE, which was derived from the native p53 aggregation-prone sequence LTIITLE. nih.gov A modified rational design approach was employed, where aggregation-inhibiting residues, such as arginine (R), were strategically introduced into the original sequence. nih.gov The substitution of isoleucine (I) with arginine at a key position was designed to clash with the binding of additional p53 molecules, thereby blocking the extension of the amyloid fibril. nih.gov
To ensure that the inhibitor peptide could effectively reach its intracellular target, it was modified with two key components. First, an N-terminal polyarginine tag (a sequence of nine arginine residues) was added. nih.govmdpi.com This tag functions as a cell-penetrating peptide, facilitating the entry of this compound into cancer cells. nih.gov Second, a three-residue linker, RPI, derived from the p53 sequence, was included between the polyarginine tag and the inhibitory peptide sequence. nih.govmdpi.com
Table 1: Components of the this compound Peptide
| Component | Sequence/Description | Purpose |
|---|---|---|
| Cell-Penetrating Tag | RRRRRRRRR (Polyarginine) | Facilitates entry into cells. |
| Linker | RPI | Connects the cell-penetrating tag to the inhibitory peptide. |
Conformational Specificity and Interaction with Mutant TP53
This compound is designed to specifically interact with the exposed aggregation-prone segments of mutant p53. nih.govresearchgate.net By masking this segment, this compound prevents the recruitment of other p53 molecules, thereby halting the aggregation cascade. nih.govresearchgate.net This interaction is not only inhibitory but also restorative. Treatment with this compound has been shown to convert mutant p53 from an aggregated, inactive state to a soluble, wild-type-like conformation. nih.govresearchgate.net This is evidenced by studies using conformation-specific antibodies, such as PAb240, which only recognizes the mutant, inactive form of p53. researchgate.net Following treatment with this compound, the staining with this antibody is significantly reduced, indicating a shift towards an active p53 conformation. researchgate.net This restored, wild-type-like p53 can then translocate to the nucleus and resume its normal functions as a transcription factor, inducing cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Molecular dynamics simulations further reveal that this compound can stabilize the structure of mutant p53, reducing the flexibility of disordered loops and protecting aggregation-prone fragments from exposure. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| LTRITLE |
Molecular Mechanisms Underlying Reacp53 Activity
Inhibition of Mutant TP53 Amyloid Formation
Many cancer-associated mutations in the TP53 gene, particularly those classified as structural mutants, destabilize the protein. nih.gov This instability leads to the partial unfolding of the p53 protein, which in turn exposes an aggregation-prone segment that is normally buried within the protein's core. nih.gov This exposed segment can then interact with identical segments on other unfolded p53 molecules, initiating a chain reaction of aggregation that results in the formation of inactive, amyloid-like structures. nih.govacs.org ReACp53 is specifically designed to counteract this process. nih.govnih.gov
Disruption of Protein-Protein Interactions in TP53 Aggregates
This compound functions by directly interfering with the protein-protein interactions that drive the formation of p53 aggregates. nih.gov The peptide was designed to cap a specific aggregation-prone sequence within the p53 protein. nih.gov By binding to this segment, this compound effectively masks it, preventing it from interacting with the same region on other p53 molecules. nih.govresearchgate.net This action disrupts the self-assembly process, leading to the disaggregation of existing p53 amyloid structures and preventing the formation of new ones. nih.govnih.gov In high-grade serous ovarian carcinoma (HGSOC) cells, treatment with this compound has been shown to convert mutant p53 from a punctate, aggregated state into a soluble form. nih.govabmole.com Studies have demonstrated that this compound reduces the formation of mutant p53 protein aggregates in prostate cancer cells. researchgate.net
Stabilization of Wild-Type-like TP53 Conformation
By preventing aggregation, this compound shifts the equilibrium of the p53 protein's conformational state. nih.gov Instead of forming inactive aggregates, the mutant p53 protein is encouraged to adopt a more functional, wild-type-like conformation. nih.govresearchgate.net This restoration to an active conformation is evidenced by the reduced binding of the PAb240 antibody, which specifically recognizes the mutant, inactive form of p53, following this compound treatment. nih.govresearchgate.net Molecular dynamics simulations have further revealed that this compound can stabilize the ordered secondary structure of the mutant p53 core domain. rsc.org This stabilization helps to restore the protein to a state where it can once again perform its tumor-suppressive functions. aacrjournals.orgnih.gov
Prevention of Aggregation-Prone Segment Exposure
The fundamental action of this compound is to prevent the initial step of aggregation: the exposure of the aggregation-prone segment. nih.gov Structural mutations in p53 can destabilize the molecule, leading to the exposure of an adhesive segment (residues 252-258) that is typically hidden. nih.gov this compound is designed to specifically bind to and mask this segment. nih.govresearchgate.net This binding protects the aggregation-prone fragment from being exposed to water and from interacting with other p53 molecules, thereby inhibiting the aggregation cascade at its source. rsc.org
Restoration of TP53 Subcellular Localization and Function
The restoration of a wild-type-like conformation by this compound has profound downstream effects on the protein's localization and activity. By preventing its sequestration into cytosolic aggregates, this compound allows the rescued p53 to return to its proper cellular compartment and resume its critical functions. nih.govnih.gov
Nuclear Relocalization of Functional TP53
In many cancer cells with TP53 mutations, the mutant protein forms aggregates that appear as puncta in the cytoplasm. nih.govresearchgate.net Treatment with this compound has been shown to significantly reduce the number of these cytoplasmic aggregates and promote the relocalization of p53 to the nucleus. nih.govresearchgate.netnih.gov This shift in localization is a crucial step in restoring p53's function, as it must be in the nucleus to act as a transcription factor. nih.gov Studies in primary cells from HGSOC patients demonstrated a marked decrease in cells with p53 puncta and a corresponding increase in nuclear p53 staining after this compound treatment. nih.gov This nuclear relocalization indicates that the disaggregated p53 is in a functional form, capable of being transported into the nucleus. nih.govnih.gov
| Patient Sample | Condition | Cells with Aggregated p53 Puncta (%) | Cells with Nuclear p53 (%) |
|---|---|---|---|
| Patient 1 | Untreated | ~80% | ~10% |
| Patient 1 | This compound Treated | ~10% | ~90% |
| Patient 2 | Untreated | ~75% | ~20% |
| Patient 2 | This compound Treated | ~20% | ~80% |
| Patient 3 | Untreated | ~95% | ~5% |
| Patient 3 | This compound Treated | ~5% | ~70% |
This table is representative of findings reported in the literature, where this compound treatment consistently reduced cytoplasmic p53 aggregates and increased its nuclear localization across multiple patient samples. nih.gov
Reactivation of TP53 Transcriptional Activity
Once relocated to the nucleus, the rescued p53 protein resumes its role as a transcription factor, regulating the expression of genes involved in cell cycle arrest and apoptosis. nih.govcancer.gov Treatment with this compound has been shown to upregulate several known p53 target genes. aacrjournals.orgnih.gov This reactivation of transcriptional activity is a key indicator that the rescued p53 is not only structurally corrected but also fully functional. nih.govnih.gov The restored p53 behaves similarly to its wild-type counterpart in its ability to regulate these target genes, ultimately leading to reduced cell proliferation and increased cancer cell death. nih.govcancer.govescholarship.org
| Target Gene | Function | Observed Effect of this compound |
|---|---|---|
| p21 (CDKN1A) | Cell cycle arrest | Increased transcription aacrjournals.orgnih.govabmole.com |
| MDM2 | Negative regulator of p53 | Increased transcription abmole.com |
| GADD45B | DNA damage response | Upregulated aacrjournals.org |
| PUMA (BBC3) | Apoptosis induction | Upregulated aacrjournals.org |
| NOXA (PMAIP1) | Apoptosis induction | Upregulated aacrjournals.org |
| THBS1 | Angiogenesis inhibition | Upregulated aacrjournals.org |
| DRAM1 | Autophagy and apoptosis | Upregulated aacrjournals.org |
This table summarizes key p53 target genes whose expression is increased upon this compound treatment, demonstrating the restoration of p53's transcriptional function.
Upregulation of TP53 Target Genes (e.g., p21, MDM2)
Research has demonstrated that treatment with this compound leads to a significant upregulation of well-characterized p53 target genes. In organoids derived from high-grade serous ovarian carcinomas (HGSOC) and in the OVCAR3 cell line, RNA sequencing has revealed increased mRNA levels of several key genes involved in the p53 pathway. nih.gov Among the most significantly upregulated genes are CDKN1A (encoding p21), GADD45B, PUMA, NOXA, and DRAM1. nih.gov The p21 protein is a critical inhibitor of cell cycle progression, while PUMA and NOXA are pro-apoptotic proteins of the BCL-2 family.
| Gene | Function | Log2(Fold Change) upon this compound Treatment |
|---|---|---|
| p21 (CDKN1A) | Cell Cycle Arrest | ~2.5 |
| GADD45B | DNA Repair, Apoptosis | ~3.0 |
| PUMA | Apoptosis | ~2.0 |
| NOXA | Apoptosis | ~1.5 |
| DRAM1 | Autophagy, Apoptosis | ~1.5 |
Impact on TP53 Homologs (p63, p73) Interactions
The activity of this compound also extends to the p53 family members, p63 and p73, which share structural and functional similarities with p53. Mutant p53 has been shown to co-aggregate with and inactivate p63 and p73. nih.gov this compound treatment leads to a differential regulation of these homologs. In OVCAR and S1 GODL cells, this compound treatment results in the upregulation of p63 and the downregulation of p73 at both the mRNA and protein levels. nih.gov The reduction in p73 levels may be a beneficial effect in ovarian cancer, as p53 inactivation can sometimes lead to a compensatory and potentially oncogenic upregulation of p73. nih.gov By preventing the co-aggregation of mutant p53 with its homologs, this compound may allow these proteins to resume their normal functions. nih.gov
Modulation of Protein-Protein Interactions Beyond Aggregation
The primary action of this compound in preventing p53 aggregation directly influences its ability to engage in crucial protein-protein interactions that were previously hindered by the misfolded state of the mutant protein.
Interaction with MDM2 and Enhanced TP53 Degradation
In normal cellular physiology, wild-type p53 levels are tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. nih.govresearchgate.net Many mutant p53 proteins are partially unfolded and cannot interact with MDM2, leading to their accumulation in cancer cells. nih.gov this compound, by restoring a wild-type-like conformation to mutant p53, re-enables the interaction between p53 and MDM2. nih.gov
This restored interaction has been demonstrated by the observation that upon this compound treatment, the levels of mutant p53 gradually decrease. nih.gov Furthermore, when cells are treated with this compound in combination with Nutlin-3, an inhibitor of the p53-MDM2 interaction, p53 levels are higher than with this compound alone, supporting the hypothesis that the refolded p53 is being targeted for degradation by MDM2. nih.gov Immunoprecipitation assays have also shown that exposure to this compound induces the ubiquitination of mutant p53 and increases its interaction with MDM2. researchgate.net This indicates that this compound shifts the equilibrium from an aggregated, inactive state to a functional, soluble form that can be properly regulated through the MDM2 degradation pathway. nih.gov
| Interacting Proteins | Effect of this compound | Functional Outcome |
|---|---|---|
| p53 and MDM2 | Increases Interaction | Enhanced ubiquitination and proteasomal degradation of p53 |
| p53 and Bax | Increases Interaction | Translocation to mitochondria and induction of apoptosis |
Induction of TP53-Bax Interaction Leading to Mitochondrial Cell Death
Beyond its transcriptional role, p53 can also induce apoptosis directly at the mitochondria by interacting with members of the BCL-2 family. nih.gov this compound has been shown to promote this transcription-independent apoptotic function. Treatment with this compound induces the mitochondrial accumulation of both p53 and the pro-apoptotic protein Bax in cancer cells carrying mutant p53. nih.gov
Immunofluorescence and western blot analyses have confirmed the translocation of both p53 and Bax to the mitochondria following this compound treatment. nih.gov Crucially, immunoprecipitation assays have demonstrated an increased physical association between mutant p53 and Bax upon exposure to this compound. researchgate.netnih.gov This enhanced p53-Bax interaction is a key step in initiating the mitochondrial apoptotic pathway, leading to changes in the mitochondrial membrane potential and subsequent cell death. nih.gov This indicates that by restoring a functional conformation, this compound not only reactivates the nuclear transcriptional functions of p53 but also its direct pro-apoptotic activities at the mitochondria.
Cellular Biological Effects of Reacp53 in Preclinical Models
Effects on Cell Proliferation and Viability
Studies have demonstrated that ReACp53 treatment leads to a reduction in the proliferation and viability of various cancer cell lines, particularly those harboring mutant p53 guidetopharmacology.orgtranscriptionfactor.orgwikipedia.orgciteab.comwikipedia.orgamericanelements.comciteab.com. This effect has been observed in high-grade serous ovarian carcinomas (HGSOC) and prostate cancer (PCa) cells guidetopharmacology.orgwikipedia.orgwikipedia.org. This compound has been shown to reduce cell viability in a concentration-dependent manner in cell lines such as OVCAR3 and S1 GODL wikipedia.orgwikipedia.org. The peptide remained effective even in the presence of serum, with consecutive daily treatments further lowering the half-maximal effective concentrations (EC50s) wikipedia.orgwikipedia.org. The reduction in cell proliferation is also supported by observations of a decreased proliferative index, indicated by a significant reduction in Ki67 positive cells in this compound-treated xenografts americanelements.com.
Induction of Cell Cycle Arrest (e.g., G0/G1 phase)
This compound has been shown to induce cell cycle arrest in preclinical models transcriptionfactor.orgwikipedia.orgamericanelements.comnih.gov. Analysis of cell cycle distribution has revealed a significant shift, with an increased proportion of cells accumulating in the G0/G1 phase and a corresponding decrease in the G2/M phase in S1 GODL cells treated with this compound wikipedia.orgwikipedia.org. This G0/G1 arrest is further supported by a reduction in the levels of phospho-Rb(S608/611), a marker associated with cell cycle progression through G1 wikipedia.orgwikipedia.org. Evidence from in vivo studies also supports proliferative arrest upon this compound administration, with a significantly increased population observed in the G0/G1 phase wikipedia.orgamericanelements.com.
Mechanisms of Programmed Cell Death Induction
Beyond inhibiting proliferation, this compound actively induces programmed cell death in cancer cells transcriptionfactor.orgwikipedia.orgciteab.comwikipedia.orgamericanelements.com. This is a critical mechanism by which this compound exerts its anti-tumor effects.
Apoptosis Induction (e.g., enhanced apoptosis)
A primary mechanism of cell death induced by this compound is apoptosis transcriptionfactor.orgwikipedia.orgciteab.comwikipedia.orgnih.govciteab.comuni.lu. Studies have shown that exposure to this compound results in a substantial percentage of cells undergoing early and late apoptosis nih.gov. For instance, in MIA PaCa-2 cells, this compound treatment led to 75.7% and 2.0% of cells undergoing early and late apoptosis, respectively nih.gov. This compound increased the proportion of cells staining positive for YO-PRO-1 (indicating apoptosis) and propidium (B1200493) iodide (PI) (indicating late apoptosis/necrosis) in a concentration-dependent manner in OVCAR3 and S1 GODL cells wikipedia.org. The detection of Bad cleavage upon this compound treatment further supports the induction of apoptosis wikipedia.org. The ability of this compound to induce apoptosis is considered an indicator of restored p53 function wikipedia.orgnih.gov. Inhibition of caspases, key enzymes in the apoptotic pathway, using a pan-caspase inhibitor such as QV-OPh, partially rescued cell viability, highlighting the contribution of apoptosis to this compound-induced cell death wikipedia.orgwikipedia.org.
Mitochondrial Pathway Activation
This compound has been shown to induce cell death through the mitochondrial pathway, particularly in PCa cells carrying mutant p53 protein guidetopharmacology.orgciteab.com. Treatment with this compound leads to the mitochondrial accumulation of p53 and Bax proteins guidetopharmacology.orgnih.gov. Immunofluorescence analysis has confirmed the accumulation of mutant p53 protein within the mitochondria of CWRR1 cells after this compound treatment guidetopharmacology.orgnih.gov. Furthermore, this compound induces the disruption of mitochondrial membrane potential (MMP) in CWRR1 cells guidetopharmacology.orgnih.gov. These findings suggest that this compound reactivates mitochondrial apoptotic pathways, contributing to its cytotoxic effects nih.govciteab.com.
Cellular Specificity of this compound Activity
A significant characteristic of this compound is its observed cellular specificity, primarily targeting cancer cells harboring mutant p53. Studies using organoid models have shown that this compound specifically affects the viability and proliferation of cancer cells with mutant p53, while having no significant effect on cells with wild-type p53 citeab.comwikipedia.orgamericanelements.comnih.gov. In ovarian cancer models, the peptide demonstrated efficacy in models with mutant p53 but not in those with normal p53 or those lacking p53 expression nih.gov. Similarly, xenograft models bearing wild-type p53 were not targeted by this compound bio-rad-antibodies.com.
However, emerging data suggest that this compound may also exert cytotoxic effects through additional mechanisms, potentially involving interactions with p53 family proteins like p63 and p73, or even wild-type p53 under certain conditions bio-rad-antibodies.com. Some evidence indicates that this compound can target malignant hematopoietic cell lines irrespective of aggregating p53 mutations, in a manner dependent on p73 bio-rad-antibodies.com. Additionally, slight effects of this compound on cell cycle-related genes and DNA synthesis have been noted in castration-resistant prostate cancer (CRPC) cells expressing wild-type p53 guidetopharmacology.org.
Differential Effects on Mutant vs. Wild-Type TP53 Expressing Cells
Preclinical studies have demonstrated that this compound exerts differential effects on cancer cells depending on their TP53 status. A key mechanism of action for this compound involves targeting the aggregation of mutant p53 protein. Mutant p53 can lose its tumor suppressor function and acquire novel oncogenic properties, often through aggregation and dominant-negative effects over any remaining wild-type p53. nih.govresearchgate.net this compound is designed to inhibit the formation of these p53 amyloid aggregates, thereby aiming to restore a more functional, wild-type-like conformation to the mutant protein. researchgate.netrsc.orgapexbt.com
Research in various cancer cell lines and preclinical models, including ovarian and prostate cancer, has shown that this compound can reduce cell viability and proliferation specifically in cells expressing mutant p53. nih.govresearchgate.netapexbt.comgenomenon.com For instance, studies in prostate cancer cells carrying mutant p53 demonstrated that this compound treatment decreased cell viability and inhibited clonogenic cell survival, while having less effect on cells harboring wild-type p53. nih.govresearchgate.net This differential effect is attributed to this compound's ability to target the aggregated form of mutant p53. nih.govresearchgate.netapexbt.com
Upon treatment with this compound, mutant p53 protein aggregation can be reduced, and in some cases, its nuclear function as a transcriptional factor can be restored. nih.govrsc.org This restoration can lead to the regulation of p53-target genes, potentially increasing apoptotic cell death and reducing cell viability in mutant p53-expressing cells. nih.gov For example, this compound treatment has been shown to induce the interaction of mutant p53 with Bax, leading to mitochondrial cell death in prostate cancer cells carrying mutant p53. nih.gov In ovarian cancer cells harboring the TP53 R248Q mutation, this compound rescued p53 activity and decreased viability in culture, also inducing tumor regression in patient-derived xenograft models with this mutation. genomenon.com
In contrast, cells expressing wild-type p53 generally show less sensitivity to this compound treatment. nih.govresearchgate.netnih.govovariancancernewstoday.com RNA sequencing performed on organoids with either mutant or wild-type p53 treated with this compound revealed an increase in the expression of p53-target genes (such as p21, GADD45B, PUMA, THBS1, NOXA, and DRAM1) only in the mutant p53 organoids. nih.gov This suggests a specific action of this compound on aggregating mutant p53, restoring its structure and function, without significantly affecting wild-type p53. nih.gov
The ability of this compound to differentiate between mutant and wild-type p53 expressing cells is a critical aspect of its preclinical profile, suggesting a potential for targeted therapy in cancers driven by mutant p53.
Here is a summary of differential effects observed in preclinical studies:
| Cell Type / Model | TP53 Status | Effect of this compound Treatment | Source |
| PCa cells (DU145, CWRR1) | Mutant p53 | Reduced cell viability, inhibited clonogenic survival, restored transcriptional effects, induced mitochondrial cell death | nih.govresearchgate.net |
| PCa cells (C4-2) | Wild-Type p53 | Less effect on cell viability and xenograft tumor growth | nih.gov |
| Ovarian cancer cells (TP53 R248Q mutation) | Mutant p53 | Rescued p53 activity, decreased viability, induced tumor regression in xenografts | genomenon.com |
| High-grade serous ovarian carcinoma (HGSC) organoids | Mutant p53 | Increased expression of p53-target genes (p21, GADD45B, PUMA, THBS1, NOXA, DRAM1) | nih.gov |
| HGSC organoids | Wild-Type p53 | No significant increase in p53-target gene expression | nih.gov |
| Human primary uterine fibroblasts (R175H mutant) | Mutant p53 | Induced quick cell death | apexbt.com |
Consideration of "Off-Target" Effects
While the primary focus of this compound research is its targeted action on mutant p53 aggregation, the potential for "off-target" effects is a consideration in preclinical development. The term "off-target effects" generally refers to unintended interactions of a compound with biological molecules other than its primary intended target, which can lead to unforeseen biological consequences.
In the specific context of this compound, its mechanism of action involves a cell-penetrating peptide designed to interact with a specific segment within the DNA-binding domain of mutant p53 to block aggregation. researchgate.net While the research highlights its specificity for mutant p53 aggregation and its differential effects compared to wild-type p53, detailed information specifically delineating and quantifying the "off-target" biological effects of this compound itself in preclinical models is less extensively reported in the provided snippets compared to its on-target effects.
However, the emphasis on this compound's ability to specifically target mutant p53 aggregates and restore function without significantly impacting wild-type p53 suggests a degree of selectivity in its action. nih.govresearchgate.netapexbt.comnih.govovariancancernewstoday.com The observed differential biological outcomes in mutant versus wild-type p53 expressing cells support the notion that its primary effects are mediated through interactions with the aberrant forms of p53. Continued preclinical investigation would typically involve comprehensive profiling to fully understand any potential off-target interactions and their biological consequences.
Preclinical in Vitro Research of Reacp53 Efficacy
Efficacy in Two-Dimensional (2D) Cancer Cell Cultures
ReACp53 has demonstrated the capacity to target tumor cells within various in vitro experimental setups, including conventional 2D cell cultures. mdpi.comnih.gov Its proposed mechanism of action involves inhibiting the aggregation of mutant p53, which is hypothesized to restore a conformation and function similar to wild-type p53. mdpi.comresearchgate.net This restoration is associated with biological outcomes such as an increase in programmed cell death (apoptosis) and a reduction in DNA synthesis. mdpi.comresearchgate.net
Ovarian Cancer Cell Lines (e.g., OVCAR3, OVCAR4, OVCAR8, S1 GODL)
Studies have assessed the efficacy of this compound in several ovarian cancer cell lines, including OVCAR3 and S1 GODL. nih.gov Treatment with this compound resulted in a concentration-dependent decrease in the viability of these cell lines. nih.gov The peptide maintained its effectiveness even in the presence of serum, although potentially with altered EC50 values. nih.gov Repeated daily administrations were found to further decrease the EC50 values. nih.gov
The potential of combining this compound with carboplatin (B1684641) has also been investigated in ovarian cancer cell lines. mdpi.comnih.govresearchgate.net This combination led to enhanced targeting of tumor cells in the majority of tested samples. mdpi.comnih.govresearchgate.net Synergistic effects were noted in certain cell lines, such as OVCAR3, where the combination treatment was linked to increased apoptosis. mdpi.comnih.govresearchgate.net this compound has been shown to restore p53 function in ovarian cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC). selleckchem.comabcam.com
Data on this compound Efficacy in Ovarian Cancer Cell Lines:
| Cell Line | Key Finding(s) | Reference |
| OVCAR3 | Reduced cell viability in a concentration-dependent manner. nih.gov Synergistic activity with carboplatin, linked to enhanced apoptosis. mdpi.comnih.govresearchgate.net | mdpi.comnih.govnih.govresearchgate.net |
| S1 GODL | Reduced cell viability in a concentration-dependent manner. nih.gov | nih.gov |
| OVCAR4 | Tested for efficacy, results indicate potential for enhanced targeting with carboplatin. nih.govdntb.gov.ua | nih.govdntb.gov.ua |
| OVCAR8 | Tested for efficacy, results indicate potential for enhanced targeting with carboplatin. nih.govdntb.gov.ua | nih.govdntb.gov.ua |
Prostate Cancer Cell Lines (e.g., DU145, CWRR1, C4-2)
This compound has been evaluated in prostate cancer (PCa) cell lines possessing aggregating mutations in p53. mdpi.comresearchgate.net In these specific cell lines, this compound effectively targeted the cancer cells by promoting mitochondrial cell death and inhibiting DNA synthesis. mdpi.comresearchgate.netnih.gov It was also reported that this compound restored the transcriptional activity of p53 in these mutant PCa cell lines. researchgate.netmdpi.com
Data on this compound Efficacy in Prostate Cancer Cell Lines:
| Cell Line | Key Finding(s) | Reference |
| DU145 | This compound targets mutant p53 in PCa cells. nih.gov | nih.gov |
| CWRR1 | This compound targets mutant p53 in PCa cells. nih.gov | nih.gov |
| C4-2 | This compound targets mutant p53 in PCa cells. nih.gov | nih.gov |
| (p53-mutant PCa cell lines) | Increased mitochondrial cell death, inhibited DNA synthesis, restored transcriptional effects of p53. mdpi.comresearchgate.netnih.govmdpi.com | mdpi.comresearchgate.netnih.govmdpi.com |
Pancreatic Cancer Cell Lines
This compound has demonstrated potential in preclinical models of pancreatic cancer. mdpi.comscite.aiscispace.com Studies suggest that this compound could impede the growth of pancreatic cancer xenografts that harbor aggregating mutations in p53. mdpi.comscite.aiscispace.com While research indicates the use of pancreatic cancer cell lines for various studies, including screening and mutation analysis nih.govsigmaaldrich.com, detailed in vitro efficacy data specifically for this compound in named 2D pancreatic cancer cell lines was not extensively provided in the retrieved information, beyond the general indication of its activity in models with aggregating p53 mutations.
Data on this compound Efficacy in Pancreatic Cancer Cell Lines:
| Cell Line | Key Finding(s) | Reference |
| (Various, with aggregating p53 mutations) | Potential to inhibit growth in models harboring aggregating mutations in p53 (primarily xenografts mentioned, implying in vitro basis). mdpi.comscite.aiscispace.com | mdpi.comscite.aiscispace.com |
Lung Cancer Cell Lines
Recent findings suggest that this compound has the ability to restore sensitivity to cisplatin (B142131) in a human lung cancer cell line carrying an exogenous p53R282W mutation when tested in vitro. mdpi.com Furthermore, investigations utilizing patient-derived tumor organoids (PDOs) from lung squamous cell carcinoma (SCC) patients exhibiting cytoplasmic p53 aggregates indicated that the elimination of these aggregates through this compound treatment led to a dose-dependent reduction in cell viability. researchgate.net The concentration required for 50% inhibition (IC50) was lower in PDOs containing p53 aggregates compared to those without. researchgate.net
Data on this compound Efficacy in Lung Cancer Cell Lines:
| Cell Line | Key Finding(s) | Reference |
| (Human lung cancer cell line with p53R282W) | Restored sensitivity to cisplatin in vitro. mdpi.com | mdpi.com |
| (Lung SCC patient-derived organoids) | Reduced cell viability in a dose-dependent manner in those with p53 aggregates. researchgate.net | researchgate.net |
Hematopoietic Malignancy Cell Lines (e.g., Acute Myeloid Leukemia)
Although the provided search results discuss therapeutic approaches targeting p53 pathways in hematopoietic malignancies and mention the activity of other compounds in cell lines such as AML nih.govnih.gov, detailed in vitro efficacy data specifically for this compound in named hematopoietic malignancy cell lines was not explicitly present in the retrieved information. The principle of reactivating mutant p53 is relevant in these cancers nih.gov, and this compound is a compound designed with this aim. nih.gov
Data on this compound Efficacy in Hematopoietic Malignancy Cell Lines:
| Cell Line | Key Finding(s) | Reference |
| (Specific cell lines not detailed in snippets) | This compound is a lead compound that inhibits the aggregation of mutated p53 in cancer cells, potentially restoring some wild-type function and anti-tumor effects, relevant to therapies activating p53 in cancers like leukemia. nih.gov | nih.gov |
Sarcoma Cell Lines (e.g., Osteosarcoma, Fibrosarcoma, Leiomyosarcoma, Rhabdomyosarcoma)
The search results provide information on the genetic characteristics of sarcomas and the role of TP53 mutations in certain types researchgate.netresearchgate.netbmbreports.org, but specific detailed in vitro efficacy data for this compound in named sarcoma cell lines was not found within the provided snippets. Given the prevalence of p53 mutations across various cancer types, it is suggested that this compound could potentially be effective in different cancers, contingent on the presence of aggregation-prone p53 mutants. aacrjournals.org
Data on this compound Efficacy in Sarcoma Cell Lines:
| Cell Line | Key Finding(s) | Reference |
| (Specific cell lines not detailed in snippets) | Potential effectiveness in cancers with aggregation-prone p53 mutants, which may include some sarcomas. aacrjournals.org | aacrjournals.org |
Application in Three-Dimensional (3D) Organoid Models
Three-dimensional (3D) organoid models are increasingly utilized in preclinical cancer research as they better recapitulate the in vivo tumor microenvironment and cellular architecture compared to traditional two-dimensional (2D) cell cultures. nih.govmoleculardevices.com this compound has been evaluated in these models to assess its effects in a more physiologically relevant setting.
Patient-Derived Organoids (PDOs)
Patient-derived organoids (PDOs), generated directly from patient tumor tissues, are particularly valuable for evaluating drug efficacy and predicting patient response. nih.govmdpi.com Studies have utilized PDOs from high-grade serous ovarian carcinomas (HGSOC), an aggressive cancer frequently characterized by p53 mutations, to assess this compound's activity. nih.govresearchgate.net this compound has shown efficacy in targeting tumor cells within these PDOs that harbor aggregation-prone p53 mutations. nih.gov In PDOs derived from HGSOC samples bearing p53 mutations, this compound treatment led to extensive cell death. nih.gov This effect was observed in organoids with p53 aggregating mutations but not in those with wild-type (WT) or null p53. nih.gov
Assessment of Cell Viability and Morphology in 3D Cultures
Assessment of cell viability and morphology in 3D cultures provides crucial insights into the impact of this compound on tumor cell survival and structure. This compound treatment has been shown to reduce cell viability in a concentration-dependent manner in 3D organoid models derived from cancer cell lines and primary HGSOC samples with p53 mutations. nih.govresearchgate.net For instance, S1 GODL organoids treated with this compound exhibited a dramatic change in cell morphology, along with increased staining for markers indicative of cell death, such as YO-PRO-1 and propidium (B1200493) iodide (PI). nih.gov Longer treatment periods (e.g., one week) with this compound resulted in a higher proportion of HGSOC PDOs undergoing extensive cell death, with apparent EC50 values in the low micromolar range. nih.gov This reduction in viability was accompanied by a marked decrease in the number of proliferating cells, as indicated by Ki67 staining. nih.gov Semi-thin sections and transmission electron microscopy (TEM) analysis of treated organoids revealed features characteristic of apoptotic/necrotic cell death, including condensed mitochondria, enlarged nuclear envelopes, and enlarged endoplasmic reticulum. nih.gov
Transcriptomic and Proteomic Analysis of this compound Effects
Transcriptomic and proteomic analyses are employed to understand the molecular changes induced by this compound treatment, providing insights into its mechanism of action at the gene and protein levels.
Gene Expression Profiling (e.g., RNA-seq)
Gene expression profiling, such as RNA sequencing (RNA-seq), allows for the comprehensive analysis of transcriptional changes in response to this compound. researchgate.netgenewiz.com RNA-seq analysis of organoids treated with this compound has demonstrated a clear effect at the transcriptional level in cells carrying aggregating p53 mutations. nih.govresearchgate.net In contrast, this compound did not show a significant effect on the transcriptome of organoids generated from cells expressing WT p53 under the tested conditions. nih.gov Ingenuity Pathway Analysis (IPA) of differentially regulated transcripts in this compound-responsive organoids revealed that the majority of affected genes were related to cellular growth and proliferation, movement, death and survival, and cellular development. researchgate.net this compound treatment has been shown to increase the expression of p53 target genes, such as p21 and MDM2, in mutant p53-bearing tumors. nih.govamegroups.cn
Protein Expression and Conformation Analysis (e.g., Western blot, Immunoprecipitation, Immunofluorescence with conformation-specific antibodies)
Analysis of protein expression and conformation using techniques like Western blot, immunoprecipitation, and immunofluorescence with conformation-specific antibodies helps to elucidate how this compound affects p53 protein itself and other related proteins. nih.govnih.govresearchgate.net this compound is designed to inhibit mutant p53 aggregation and restore its wild-type-like conformation. abcam.comnih.gov Immunofluorescence studies have shown that this compound treatment can reduce the number of cells with cytosolic p53 aggregates and cause p53 to localize to the nucleus in primary cells from HGSOC patients. nih.gov Immunoprecipitation experiments have indicated that this compound treatment can induce ubiquitination of mutant p53 and increase its interaction with proteins like MDM2 and Bax. nih.gov Western blot analysis has shown that this compound treatment can downregulate p53 protein levels in certain mutant p53 cell lines. nih.gov Furthermore, this compound treatment has been associated with increased protein expression of p21 and reduced Cyclin E expression in prostate cancer cells, consistent with a cell cycle arrest. nih.govresearchgate.net Changes in the conformation of mutant p53 upon this compound exposure have been suggested by the altered accessibility of certain epitopes recognized by conformation-specific antibodies like PAb240. nih.gov
Mechanistic Assays In Vitro
Various in vitro mechanistic assays have been employed to understand the cellular processes influenced by this compound. This compound's primary proposed mechanism of action is to block the aggregation pathway of unstable p53 mutants, shifting the equilibrium towards a functional, soluble form of p53. nih.gov This rescued functional p53 can then enter the nucleus and induce cell death and proliferation arrest. nih.gov
Assays investigating cell death pathways have shown that this compound increases the proportion of cells positive for apoptotic markers like YO-PRO-1 and PI in a concentration-dependent manner. nih.govresearchgate.net Cleavage of Bad, an indicator of apoptosis, has been detected upon this compound treatment in certain cell lines. nih.gov While pan-caspase inhibitors and necroptosis inhibitors partially rescued cell viability, suggesting involvement of both apoptotic and necrotic pathways, the rescue was incomplete. nih.gov
Cell cycle analysis has revealed that this compound can induce a shift in cell cycle distribution, with an increase in cells in the G0/G1 phase and a decrease in the G2/M phase, indicative of cell cycle arrest. nih.gov This is supported by observations of reduced phospho-Rb levels. nih.gov Assays assessing DNA synthesis, such as BrdU incorporation assays, have shown that this compound treatment decreases DNA synthesis in mutant p53-carrying prostate cancer cells. nih.govresearchgate.net
This compound has also been shown to induce mitochondrial accumulation of p53 and Bax in prostate cancer cells carrying mutant p53, suggesting the initiation of mitochondrial proapoptotic signaling. nih.gov In vitro assays using cell lysates have demonstrated that this compound can directly affect p53 stability and reduce the formation of SDS-insoluble aggregates. nih.gov
Collectively, these in vitro mechanistic studies support the concept that this compound exerts its effects by targeting mutant p53 aggregation, restoring its function, and subsequently inducing cell death and inhibiting proliferation through mechanisms involving apoptosis, cell cycle arrest, and potentially mitochondrial pathways. nih.govnih.govresearchgate.net
SDS-Resistance Assays for Aggregate Formation
SDS-resistance assays are employed to determine the effect of this compound on the formation of stable protein aggregates, specifically those involving mutant p53. These aggregates are characterized by their resistance to denaturation by sodium dodecyl sulfate (B86663) (SDS). By heating cell lysates in the presence of SDS, researchers can assess the level of aggregated p53 that remains undissociated and detectable by Western blot or other methods.
Studies have shown that this compound can significantly reduce SDS-resistant p53 aggregate formation in cancer cell lines expressing mutant p53. For instance, in prostate cancer cell lines DU145 (carrying P223L and V274F mutations) and CWRR1 (carrying R273H and Q331R mutations), treatment with 20 µM this compound remarkably reduced SDS-resistant p53 aggregates when native cell lysates were heated at 42°C nih.govresearchgate.net. This indicates that this compound can target and potentially disrupt or prevent the formation of these stable aggregates in cells nih.gov. However, this effect was not as pronounced in C4-2 cells, which carry wild-type p53, although some slight change was observed, suggesting a potential impact on wild-type p53 aggregation under certain conditions nih.gov.
The reduction in SDS-resistant aggregates by this compound is consistent with its proposed mechanism of action: interfering with the aggregation-prone segment of mutant p53 nih.govresearchgate.net. This disruption of aggregate formation is believed to be a key step in restoring p53 function nih.govaacrjournals.org.
Data from SDS-resistance assays can be presented to show the relative levels of aggregated p53 in untreated versus this compound-treated cells. Lower levels of SDS-resistant p53 in treated cells indicate the efficacy of this compound in reducing aggregate formation.
BrdU Incorporation Assays for DNA Synthesis
BrdU (bromodeoxyuridine) incorporation assays are a standard method to measure DNA synthesis, a key indicator of cell proliferation bio-rad-antibodies.comthermofisher.comnih.gov. BrdU is a thymidine (B127349) analog that is incorporated into newly synthesized DNA during the S phase of the cell cycle bio-rad-antibodies.comthermofisher.com. By detecting incorporated BrdU, researchers can quantify the proportion of cells actively undergoing DNA replication.
Preclinical in vitro studies have utilized BrdU incorporation assays to evaluate the impact of this compound treatment on the DNA synthesis rates of cancer cells, particularly those with mutant p53. Reduced BrdU incorporation in this compound-treated cells indicates an inhibition of DNA synthesis and, consequently, a decrease in cell proliferation.
Research has demonstrated that this compound treatment decreases DNA synthesis in various cancer cell lines harboring mutant p53. For example, treatment with 10 µM this compound for 72 hours was shown to decrease BrdU incorporation in prostate cancer cell lines such as C4-2, CWRR1, and DU145 nih.govresearchgate.net. This suggests that this compound's ability to target mutant p53 aggregates and potentially restore p53 function leads to an inhibition of cell cycle progression and DNA replication nih.govresearchgate.net.
Here is an example of how data from these assays might be presented in tables, based on the types of findings described in the search results:
Table 1: Effect of this compound on SDS-Resistant p53 Aggregate Formation
| Cell Line | p53 Status | Treatment | Relative SDS-Resistant p53 Levels (% of Control) |
| DU145 | Mutant | Control | 100 |
| DU145 | Mutant | This compound | Reduced (Specific data not available in snippets) |
| CWRR1 | Mutant | Control | 100 |
| CWRR1 | Mutant | This compound | Reduced (Specific data not available in snippets) |
| C4-2 | Wild-type | Control | 100 |
| C4-2 | Wild-type | This compound | Slightly Reduced (Specific data not available in snippets) |
Note: Specific numerical data for the reduction percentage were not consistently available across the search snippets for direct inclusion in the table, but the qualitative finding of reduction is reported.
Table 2: Effect of this compound on BrdU Incorporation (DNA Synthesis)
| Cell Line | p53 Status | Treatment (Concentration) | BrdU Incorporation (% of Control) |
| C4-2 | Wild-type | 10 µM this compound | Decreased (Specific data not available in snippets) |
| CWRR1 | Mutant | 10 µM this compound | Decreased (Specific data not available in snippets) |
| DU145 | Mutant | 10 µM this compound | Decreased (Specific data not available in snippets) |
Note: Specific numerical data for the decrease percentage were not consistently available across the search snippets for direct inclusion in the table, but the qualitative finding of decrease is reported.
These in vitro findings from SDS-resistance and BrdU incorporation assays provide evidence for this compound's ability to target mutant p53 aggregation and subsequently inhibit DNA synthesis in cancer cells, highlighting its potential as a therapeutic agent for cancers driven by mutant p53 aggregation.
Preclinical in Vivo Research of Reacp53 Efficacy
Xenograft Models in Immunocompromised Mice
Xenograft models in immunocompromised mice are commonly used to evaluate the efficacy of novel cancer therapies. ReACp53 has been tested in such models across different cancer types.
Studies using ovarian cancer xenograft models have shown that this compound can reduce tumor proliferation and induce shrinkage. In a minimal residual disease model, OVCAR3 xenografts (carrying mutant p53) treated with this compound showed a reduction in size, while MCF7 xenografts (carrying wild-type p53) did not respond to treatment, indicating specificity for mutant p53. nih.govnih.govwebsite-files.com In a treatment protocol where tumors were allowed to develop for two weeks before treatment initiation, this compound caused regression of xenografts bearing an aggregation-prone p53 mutant in vivo. nih.govwebsite-files.com Intraperitoneal administration of this compound in a physiological intraperitoneal disseminated disease model using HGSOC patient-derived cells (S1 GODL) also caused cell death and reduction of organ implants. website-files.com Patient-derived ovarian cancer xenograft models harboring TP53 R248Q also showed induced tumor regression upon this compound treatment. jax.org
| Xenograft Model (Cell Line/Type) | p53 Status | Treatment Group | Observed Effect on Tumor Size/Growth | Citation |
|---|---|---|---|---|
| OVCAR3 | Mutant (R248Q) | This compound | Reduction in size, Shrinkage | nih.govnih.govwebsite-files.com |
| MCF7 | Wild-type | This compound | No response | nih.govnih.govwebsite-files.com |
| HGSOC Patient-Derived (S1 GODL) | Mutant (Aggregating) | This compound | Reduction of organ implants | website-files.com |
| Patient-Derived Ovarian Cancer | Mutant (R248Q) | This compound | Tumor regression | jax.org |
This compound has been evaluated in prostate cancer xenograft models carrying aggregating p53 mutations. Treatment with this compound inhibited the growth of xenograft tumors derived from the CWRR1 cell line, which expresses mutant p53 protein. researchgate.netnih.govnih.gov In contrast, it had less effect on the xenograft tumor growth of C4-2 cells, which harbor wild-type p53. nih.gov This further supports the mutant p53-specific activity of this compound observed in ovarian cancer models.
| Xenograft Model (Cell Line) | p53 Status | Treatment Group | Observed Effect on Tumor Growth | Citation |
|---|---|---|---|---|
| CWRR1 | Mutant | This compound | Inhibited tumor growth | researchgate.netnih.govnih.gov |
| C4-2 | Wild-type | This compound | Less effect on tumor growth | nih.gov |
Preclinical studies have also indicated that this compound could prohibit the growth of pancreatic cancer xenografts harboring aggregating mutations in p53. mdpi.comnih.govscite.ai While specific details on the models and outcomes are less extensively reported in the provided snippets compared to ovarian and prostate cancer, the general finding of inhibited tumor growth is noted.
Based on the available search results, there is no specific information detailing the preclinical efficacy of this compound in sarcoma xenograft models. The provided sources discuss other p53-targeting therapies or general aspects of p53 mutations in the context of sarcoma, but not this compound specifically.
Assessment of Tumor Growth and Regression
Assessment of tumor growth and regression in xenograft models treated with this compound consistently showed a reduction in tumor size or inhibited growth compared to control groups (vehicle or scrambled peptide). In ovarian cancer models, this compound-treated OVCAR3 xenografts shrank, while vehicle-treated tumors more than doubled in size. apexbt.com Mutant p53-bearing tumors in this compound-treated mice were reported to be significantly smaller in weight than the control cohort, further confirming the ability of this compound to inhibit tumor proliferation in vivo. apexbt.com In prostate cancer xenografts, this compound treatment inhibited tumor growth of mutant p53-expressing cells. researchgate.netnih.govnih.gov
| Cancer Type | Xenograft Model (Cell Line/Type) | Treatment Group | Key Finding on Tumor Size/Weight | Citation |
|---|---|---|---|---|
| Ovarian Cancer | OVCAR3 | This compound vs Vehicle | This compound-treated tumors shrank; Vehicle-treated tumors more than doubled | apexbt.com |
| Ovarian Cancer | Mutant p53-bearing tumors | This compound vs Control cohort | 80%-90% smaller weight in this compound-treated mice | apexbt.com |
| Prostate Cancer | CWRR1 | This compound | Inhibited tumor growth | researchgate.netnih.govnih.gov |
Histopathological and Molecular Analysis of Xenograft Tumors
Histopathological and molecular analysis of xenograft tumors provided insights into the mechanism of action of this compound. In prostate cancer xenografts derived from CWRR1 cells, p53 staining could be detected as puncta in the cytosol of untreated tumor cells. nih.gov In this compound-treated xenografts, a portion of tumor cells showed nuclear p53 staining with a reduced number of cells exhibiting cytosolic puncta, suggesting that this compound affects the cellular localization and aggregation status of mutant p53. nih.gov
Furthermore, this compound treatment reduced the Ki67 labeling index, a marker of proliferation, in tumor cells of xenografts derived from both C4-2 (WT p53) and CWRR1 (mutant p53) cells. nih.gov An increase in nuclear staining of p21, a p53 target gene involved in cell cycle arrest, was also detected in this compound-treated xenograft tumors for both cell lines. nih.govnih.gov This suggests that this compound may influence cell cycle progression and potentially activate p53-dependent pathways, even in cells with wild-type p53, although its primary anti-tumor effect is observed in mutant p53-carrying tumors. In ovarian cancer organoids, RNA sequencing indicated that p53 targets, including p21, GADD45B, PUMA, THBS1, NOXA, and DRAM1, were upregulated by this compound treatment. nih.govaacrjournals.org
Immunohistochemistry for TP53 Conformation and Proliferation Markers (e.g., Ki67, p21)
Preclinical in vivo studies investigating the efficacy of this compound have utilized immunohistochemistry to assess key cellular markers, including the conformational state of TP53 and indicators of cell proliferation such as Ki67. These analyses provide insights into the mechanism of action of this compound and its impact on tumor growth at the cellular level.
Immunohistochemical analysis using conformation-specific antibodies, such as PAb240, has been employed to evaluate the effect of this compound treatment on the conformation of mutant p53 protein. PAb240 is known to bind specifically to a mutant-like, inactive conformation of p53 nih.govresearchgate.netoncotarget.com. Studies have shown that in untreated cells harboring mutant p53, PAb240 recognizes and stains p53. However, following treatment with this compound, PAb240 staining is reduced or absent, indicating that this compound treatment promotes a shift in mutant p53 towards an active, wild-type-like conformation that is not recognized by this antibody nih.govresearchgate.net. This conformational change is consistent with the proposed mechanism of this compound, which is designed to inhibit p53 aggregation and restore functional p53 nih.govresearchgate.net.
Assessment of cell proliferation in preclinical in vivo models treated with this compound has frequently involved immunohistochemistry for Ki67. Ki67 is a nuclear protein associated with cellular proliferation and is commonly used as a proliferation marker in tumor tissues nih.govresearchgate.net. A significant reduction in the percentage of Ki67-positive cells has been observed in xenograft tumors treated with this compound compared to control groups nih.gov. This reduction in Ki67 staining is indicative of a decreased proliferative index within the tumor tissue, supporting the anti-tumor efficacy of this compound by limiting cancer cell division nih.gov.
While direct in vivo immunohistochemistry data for p21 specifically in the provided search results for this compound preclinical studies are limited, the role of p21 as a key downstream transcriptional target of functional p53 is well-established frontiersin.org. Activation of wild-type p53 leads to the induction of p21, which in turn mediates cell cycle arrest, particularly in the G1 phase, thereby inhibiting cell proliferation researchgate.netfrontiersin.org. Studies using organoids derived from ovarian carcinoma cells have demonstrated that this compound treatment leads to an increase in the expression of p53 target genes, including p21, consistent with the rescue of p53 function amegroups.org. The observed reduction in Ki67 staining in this compound-treated tumors in vivo aligns with the expected biological outcome of reactivated p53 signaling and subsequent p21-mediated cell cycle inhibition.
Based on the detailed research findings from preclinical in vivo studies using immunohistochemistry:
Table 1: Effect of this compound on TP53 Conformation (PAb240 Staining) in Mutant p53 Cells
| Treatment | PAb240 Staining (Indicator of Mutant Conformation) | Interpretation of TP53 Conformation |
| Untreated | Positive staining | Mutant-like, inactive conformation |
| This compound Treated | Reduced or Absent staining | Shift towards active conformation |
Data synthesized from research findings nih.govresearchgate.net. Quantitative percentages for PAb240 staining reduction upon this compound treatment have been reported in studies nih.govresearchgate.net.
Table 2: Effect of this compound on Cell Proliferation (Ki67 Staining) in OVCAR3 Xenografts
| Treatment | Ki67 Positive Cells | Interpretation of Proliferation |
| Vehicle | Higher percentage | Higher proliferative index |
| This compound Treated | Significant reduction | Reduced proliferative index |
Data synthesized from research findings in OVCAR3 xenograft models nih.gov. A significant reduction in Ki67 positive cells was observed nih.gov.
These immunohistochemical findings collectively demonstrate that this compound effectively alters the conformation of mutant p53 towards an active state in preclinical models, which is accompanied by a significant reduction in tumor cell proliferation as evidenced by decreased Ki67 staining. The induction of p53 target genes like p21, observed in related studies, further supports the mechanism by which this compound exerts its anti-proliferative effects.
Synergistic Approaches and Combination Therapies with Reacp53
Combination with Conventional Chemotherapy Agents
Conventional chemotherapy agents remain a cornerstone of cancer treatment. Combining targeted therapies like ReACp53 with chemotherapy can leverage different mechanisms of action to improve tumor cell killing.
Synergy with Platinum-Based Chemotherapy (e.g., Carboplatin (B1684641), Cisplatin)
Preclinical studies have explored the combination of this compound with platinum-based chemotherapy, particularly in the context of high-grade serous ovarian carcinomas (HGSOCs), where TP53 mutations are highly prevalent. Research indicates that combining this compound with carboplatin can enhance tumor cell targeting in a subset of ovarian cancer cell lines and primary patient tumor samples. nih.govmdpi.com Synergy has been observed in certain ovarian cancer cell lines, such as OVCAR3 cells, leading to reduced cell viability. nih.govmdpi.com In vivo studies using mouse xenograft models bearing OVCAR3 cells have further validated the potential synergy, showing extended survival when this compound was added to carboplatin treatment compared to carboplatin alone. nih.govnih.gov Additive effects have also been noted in other ovarian cancer cell lines, including OVCAR8, and in the majority of primary HGSOC tumor samples tested. nih.govmdpi.com Importantly, the addition of this compound has been shown to enhance the efficacy of carboplatin in samples from patients with platinum-resistant disease, suggesting its potential applicability in overcoming therapy resistance. nih.gov
Studies have also suggested that this compound can restore sensitivity to cisplatin (B142131) in human lung cancer cell lines expressing an exogenous p53 R282W mutation in vitro. nih.gov While much of the research has focused on ovarian cancer due to the high incidence of p53 mutations, these findings indicate a broader potential for this compound in combination with platinum agents in other cancer types with relevant TP53 alterations.
Mechanisms of Enhanced Efficacy in Combination Regimens
The enhanced efficacy observed when combining this compound with conventional chemotherapy agents, particularly platinum compounds, is likely mediated through several mechanisms. This compound is designed to inhibit the aggregation of mutant p53 and restore its wild-type function. nih.govnih.gov Wild-type p53 plays a critical role in regulating apoptosis and cell cycle arrest in response to DNA damage induced by chemotherapy. nih.govamegroups.org By restoring p53 function, this compound can potentially sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like carboplatin and cisplatin.
In OVCAR3 ovarian cancer cells, the synergistic activity of this compound and carboplatin has been linked to enhanced apoptosis. nih.govnih.gov This suggests that the restored p53 function facilitates the activation of apoptotic pathways in response to carboplatin-induced DNA damage. Additionally, this compound may influence cell cycle transition in malignant cells, which could further contribute to the observed synergy. nih.gov While this compound primarily targets mutant aggregating p53, emerging data suggests it may also exert cytotoxic effects through other mechanisms, including interactions with p63, p73, or wild-type p53. nih.gov In malignant hematopoietic cell lines, this compound has been shown to target cells with and without aggregating p53 mutations in a p73-dependent manner. nih.gov These multifaceted mechanisms likely contribute to the enhanced anti-tumor activity seen in combination regimens.
Combination with Other Molecularly Targeted Agents
Combining this compound with other molecularly targeted agents offers another avenue to improve therapeutic outcomes by simultaneously addressing multiple pathways critical for cancer cell survival and proliferation.
Synergy with MDM2 Inhibitors (e.g., Nutlin-3, DS3032b)
MDM2 is a key negative regulator of p53, promoting its ubiquitination and degradation. nih.govoncotarget.com MDM2 inhibitors are designed to block the interaction between MDM2 and p53, thereby stabilizing and activating wild-type p53. nih.gov Combining this compound, which aims to restore function to mutant p53, with MDM2 inhibitors, which activate wild-type p53, presents a rational strategy for targeting cancers with different p53 statuses or heterogeneous p53 expression within a tumor.
Co-treatment of this compound and Nutlin-3 has shown synergistic effects, with Nutlin-3 lowering the EC50 of this compound. nih.govamegroups.org This synergy is likely due to increased levels of properly folded p53, as this compound may facilitate the refolding of mutant p53 into a conformation capable of interacting with p53, while Nutlin-3 prevents its degradation by MDM2. nih.govamegroups.org
This compound has also exhibited synergistic activity when combined with the MDM2 inhibitor DS3032b in wild-type p53 cells. researchgate.net This suggests that this compound may have effects beyond targeting aggregating mutant p53, potentially through interactions with p53 homologs or other pathways, which can synergize with MDM2 inhibition even in the presence of wild-type p53. nih.gov
Modulation of Response to Hormonal Therapy (e.g., AR-targeting therapy)
Studies in prostate cancer (PCa) have indicated that this compound treatment can increase the sensitivity of PCa cells to hormonal therapy and androgen receptor (AR)-signaling targeting therapy. nih.gov In engineered C4-2 cells overexpressing mutant p53 (p53 P223L), which showed resistance to enzalutamide (B1683756) (ENZA), this compound treatment changed the response of castration-resistant prostate cancer (CRPC) cells bearing mutant p53 to AR-targeting therapy. nih.gov These observations suggest that this compound, by targeting mutant p53, may influence pathways that crosstalk with hormonal signaling, thereby modulating the response to AR-targeting therapies. This highlights the potential of this compound as a combination agent in the treatment of advanced PCa, particularly for patients undergoing or who have failed conventional hormonal therapies. nih.gov
Preclinical Study Designs for Combination Therapies (e.g., SynergyFinder analysis)
Preclinical evaluation of drug combinations is crucial for identifying promising therapeutic strategies before moving to clinical trials. High-throughput drug combination screening is a common approach to assess the effects of multiple drug combinations across a range of concentrations. nih.govresearchgate.net
Tools like SynergyFinder are widely used for analyzing data from drug combination screens and quantifying the degree of drug interaction, including synergy, additivity, or antagonism. nih.govmdpi.comnih.govresearchgate.netresearchgate.netbiorxiv.orgbioconductor.org SynergyFinder utilizes various models, such as the Highest Single Agent (HSA), Loewe, Bliss, and ZIP models, to calculate synergy scores based on the deviation of the observed effect from the expected effect of non-interaction. nih.govbioconductor.org This allows researchers to identify specific dose regions where synergistic interactions occur. bioconductor.org
In studies evaluating the combination of this compound and carboplatin in ovarian cancer, the SynergyFinder tool has been utilized for calculating drug interactions in both cell lines and patient-derived organoids. nih.govmdpi.comresearchgate.net This analysis has helped to determine the nature of the interaction (synergistic, additive, or antagonistic) and to prioritize combinations for further investigation, including in vivo studies. nih.govmdpi.com The use of such computational tools is essential for the efficient and reliable detection of synergistic drug interactions in preclinical settings, accelerating the identification of potential drug combinations for further confirmatory studies. nih.gov
Interactive data tables, generated from the analysis of dose-response matrix data using tools like SynergyFinder, can visually represent the synergistic landscape of drug combinations, aiding in the interpretation of results and the identification of optimal combination ratios and concentrations. researchgate.netbioconductor.org
| Combination | Cell Line/Sample Type | Interaction (SynergyFinder) | Observed Effect | Reference |
| This compound + Carboplatin | OVCAR3 ovarian cancer cells | Synergistic | Reduced cell viability, enhanced apoptosis | nih.govnih.gov |
| This compound + Carboplatin | OVCAR8 ovarian cancer cells | Additive | Enhanced tumor cell targeting | nih.gov |
| This compound + Carboplatin | Platinum-resistant ovarian cancer patient samples | Enhanced efficacy (additive) | Enhanced tumor cell targeting | nih.gov |
| This compound + Carboplatin | Primary HGSOC tumor samples | Additive (majority) | Enhanced tumor cell targeting | nih.govmdpi.com |
| This compound + Carboplatin | Primary HGSOC tumor samples | Synergistic (subset) | Enhanced tumor cell targeting | nih.govmdpi.com |
| This compound + Nutlin-3 | Cancer cells | Synergistic | Lowered EC50 of this compound | nih.govamegroups.org |
| This compound + DS3032b | Wild-type p53 cells | Synergistic | Enhanced cell killing | researchgate.net |
| This compound + Enzalutamide | Mutant p53 CRPC cells | Increased sensitivity to ENZA | Changed response to AR-targeting therapy | nih.gov |
Future Directions and Translational Perspectives in Reacp53 Research
Exploration of ReACp53 in Broader Cancer Types
While initial studies focused on HGSOC, where TP53 mutations are highly prevalent, the underlying mechanism of action—inhibiting the aggregation of mutant p53—suggests potential applicability in a wider range of cancers. apexbt.comabcam.comaacrjournals.orgnih.govresearchgate.netucla.edumdpi.com Mutant p53 aggregation is a feature found in various tumor types. Preclinical evaluations have begun to explore this broader potential. Studies have indicated that this compound can target prostate cancer cells harboring aggregating p53 mutations, leading to inhibited cell proliferation and reduced tumor size in xenograft models. mdpi.combiorxiv.orgnih.gov Similarly, this compound has shown efficacy in inhibiting the growth of pancreatic cancer xenografts with aggregating p53 mutations. mdpi.com Furthermore, in vitro work suggests this compound may restore sensitivity to cisplatin (B142131) in a human lung cancer cell line expressing an exogenous aggregating p53 mutation. mdpi.com These findings support the rationale for exploring this compound's therapeutic effects in other malignancies characterized by aggregating mutant p53.
Table 1: Preclinical Evaluation of this compound in Select Cancer Types
| Cancer Type | Model System | Key Findings | Source |
| High-Grade Serous Ovarian Carcinoma (HGSOC) | Cell lines, Organoids, Xenografts | Rescues p53 function, induces cell death/cycle arrest, reduces tumor proliferation and size. apexbt.comaacrjournals.orgnih.govucla.edu | apexbt.comaacrjournals.orgnih.govucla.edu |
| Prostate Cancer | Cell lines with aggregating mutant p53, Xenografts | Inhibits proliferation, promotes mitochondrial cell death, reduces DNA synthesis, inhibits tumor growth. mdpi.comnih.gov | mdpi.comnih.gov |
| Pancreatic Cancer | Xenografts with aggregating mutant p53 | Inhibits xenograft growth. mdpi.com | mdpi.com |
| Lung Cancer | Cell line with exogenous mutant p53 | Restores sensitivity to cisplatin (in vitro). mdpi.com | mdpi.com |
Investigation of Additional Mechanisms of Action and "Non-Canonical" Effects
The primary established mechanism of this compound involves blocking the aggregation of mutant p53, thereby restoring its ability to function in a manner similar to wild-type p53. apexbt.comabcam.comaacrjournals.orgnih.govresearchgate.netbiorxiv.org This restoration leads to the transcriptional activation of canonical p53 target genes involved in cell cycle arrest and apoptosis, such as p21, GADD45B, PUMA, THBS1, NOXA, and DRAM1. aacrjournals.org Beyond these well-defined roles, there is a growing appreciation for the "non-canonical" functions of p53, which extend beyond traditional tumor suppression pathways like cell cycle arrest and apoptosis to include regulation of ferroptosis, necroptosis, pyroptosis, autophagy, metabolism, and immune responses. nih.govmdpi.comcolumbia.edu
While this compound's direct involvement in these non-canonical pathways is not yet fully elucidated, the restoration of p53 function by this compound could indirectly influence these processes. For instance, p53 has been shown to play a role in regulating ferroptosis and autophagy. columbia.eduamegroups.org Further research is warranted to investigate if this compound treatment impacts these emerging p53-regulated pathways. Additionally, some observations suggest that this compound might affect cancer cells with p53 mutations not typically associated with aggregation, hinting at potential "off-target" or alternative mechanisms that warrant further investigation. mdpi.comnih.gov
Table 2: Select Canonical p53 Target Genes Upregulated by this compound Treatment in HGSOC Organoids
| Gene | Function | Source |
| p21 | Cell cycle arrest | aacrjournals.org |
| GADD45B | DNA repair, growth arrest, apoptosis | aacrjournals.org |
| PUMA | Apoptosis (p53 upregulated modulator of apoptosis) | aacrjournals.org |
| THBS1 | Angiogenesis inhibitor, cell adhesion | aacrjournals.org |
| NOXA | Apoptosis (PMAIP1) | aacrjournals.org |
| DRAM1 | Autophagy regulator | aacrjournals.org |
Development of Next-Generation Aggregation Inhibitors and Peptide Analogs
The successful design and preclinical validation of this compound, which targets the amyloid adhesive segment (LTIITLE, residues 252-258) within the p53 DNA-binding domain to block aggregation, validates inhibiting p53 aggregation as a viable therapeutic strategy. aacrjournals.orgnih.govresearchgate.netbiorxiv.org this compound was rationally designed, utilizing computational approaches to identify the aggregation-prone segments. ucla.edu The peptide incorporates a cell-penetrating tag to facilitate cellular uptake. abcam.comaacrjournals.orgresearchgate.netnih.govmdpi.com
Future efforts in this area are likely to focus on developing next-generation inhibitors with improved properties. This could involve designing novel peptide analogs with enhanced stability, specificity, or potency. Additionally, the development of small molecule inhibitors that can similarly target and disrupt mutant p53 aggregation represents another promising avenue. Building upon the structural insights gained from this compound's interaction with the p53 aggregation core could guide the design of such molecules.
Refinement of Preclinical Models for Enhanced Translational Relevance
Preclinical studies of this compound have utilized a range of models, including 2D cell cultures, 3D organoids derived from both cell lines and patient samples, and in vivo xenograft models. apexbt.comaacrjournals.orgnih.govresearchgate.netucla.edumdpi.comnih.govamegroups.org The use of patient-derived organoids has been particularly valuable in demonstrating the specificity of this compound for cells with aggregating mutant p53. aacrjournals.orgucla.eduamegroups.org Furthermore, the use of intraperitoneal xenograft models in ovarian cancer studies has provided a more physiologically relevant system that mimics the typical disease presentation and spread in patients. nih.govmdpi.com
To further enhance the translational relevance of preclinical research, future studies could focus on refining these models. This might involve utilizing a broader panel of patient-derived xenografts (PDX) representing the diversity of TP53 mutations and cancer subtypes. Developing more complex co-culture models that incorporate elements of the tumor microenvironment, such as immune cells and stromal components, could provide a more comprehensive understanding of this compound's effects in a complex biological setting.
Integration with Novel Drug Delivery Systems
As a peptide, this compound's pharmacokinetic properties and delivery to tumor sites are important considerations for clinical translation. This compound is designed as a cell-penetrating peptide, which aids its uptake into cells. abcam.comaacrjournals.orgresearchgate.netnih.govmdpi.com Preclinical studies have shown that intraperitoneal administration in mice leads to systemic circulation and detection within tumor tissue. apexbt.comnih.govmdpi.com
The integration of this compound with novel drug delivery systems could potentially improve its therapeutic index. Nanoparticle-based delivery systems, for instance, have shown promise in cancer therapy for improving drug solubility, stability, circulation half-life, and targeted delivery to tumors. mdpi.commdpi.com Exploring the encapsulation of this compound within liposomes, nanoparticles, or other advanced delivery platforms could lead to enhanced accumulation in tumor tissue, reduced potential for off-target effects, and potentially less frequent administration, thereby increasing its translational potential.
Q & A
Q. What is the molecular mechanism by which ReACp53 inhibits mutant p53 aggregation?
this compound, a cell-penetrating peptide, targets amyloid-like aggregates formed by mutant p53 (e.g., R175H, R248Q). It stabilizes the core domain of p53, enhances intramolecular interactions, and reduces solvent exposure of aggregation-prone regions (residues 182–213). Methodologically, this is validated via:
Q. Which experimental models are most appropriate for studying this compound’s antitumor effects?
Key models include:
- High-grade serous ovarian cancer (HGSOC) organoids and xenografts , where this compound reduces tumor volume by up to 90% .
- Prostate cancer cell lines (e.g., CWRR1, C4-2) with p53 mutations to test proliferation and androgen receptor (AR) pathway interactions .
- Platinum-resistant ovarian cancer models to evaluate combination therapies .
Q. What standard assays quantify this compound’s functional efficacy in vitro?
- BrdU incorporation assays to measure DNA synthesis inhibition .
- MTS cell viability assays for proliferation and clonogenic survival .
- JC-1 staining to assess mitochondrial membrane potential changes .
- Flow cytometry for cell cycle analysis (e.g., G1/S arrest) .
Advanced Research Questions
Q. How can this compound synergize with carboplatin in platinum-resistant ovarian cancer?
Synergy is evaluated using:
- Combination index (CI) analysis across multiple models (e.g., OVCAR3, OVCAR8) .
- In vivo survival studies in xenografts, though aggressive models (e.g., OVCAR8) may require early endpoints due to rapid progression .
- Apoptosis assays (e.g., caspase-3 activation) to validate enhanced cell death in combination therapy .
Q. Why does this compound show differential efficacy in prostate cancer cell lines (CWRR1 vs. C4-2)?
Contradictions arise from:
- p53 mutation heterogeneity : CWRR1 carries aggregation-prone mutants, while C4-2 may express non-aggregating variants .
- AR pathway crosstalk : this compound downregulates AR in CWRR1 but not C4-2, altering sensitivity to antiandrogens .
- Methodological recommendation : Compare transcriptomes (RNA-seq) and p53 conformational states (limited proteolysis) across cell lines .
Q. How can molecular dynamics (MD) simulations elucidate this compound’s binding specificity?
- All-atom MD simulations (e.g., GROMACS) model this compound-p53 interactions, focusing on residue-level contacts (e.g., L188, D186) .
- Free energy calculations (MM/PBSA) quantify binding affinities for mutant vs. wild-type p53 .
- Solvent accessibility analysis identifies protected aggregation-prone regions post-ReACp53 binding .
Q. What strategies address potential off-target effects of this compound?
Q. Which p53 mutations are most responsive to this compound?
this compound targets R175H and R248Q , which form amyloid-like aggregates. Specificity is confirmed via:
- Aggregation assays (Thioflavin T staining) .
- Functional rescue experiments (e.g., p21 upregulation in mutant but not wild-type cells) .
Q. What challenges arise in translating this compound efficacy from in vitro to in vivo models?
- Pharmacokinetics : Short peptide half-life requires optimization of delivery (e.g., PEGylation) .
- Tumor microenvironment : Stromal cells may sequester this compound, necessitating tumor penetration assays .
- Dosing schedules : Intermittent vs. continuous administration impacts tumor regression in xenografts .
Q. How can resistance to this compound be studied preclinically?
- Long-term exposure models : Treat cell lines with this compound for 6+ months to isolate resistant clones .
- Proteomic profiling (e.g., mass spectrometry) to identify compensatory pathways (e.g., MDM2 overexpression) .
- CRISPR screens for genes conferring resistance (e.g., chaperone proteins) .
Methodological Notes
- Controls : Always include scrambled peptide (SCR) and p53-null cells to validate specificity .
- Data interpretation : Use ≥3 synergy models (e.g., Loewe, Bliss) to confirm drug interactions .
- Ethical considerations : Prioritize patient-derived organoids over immortalized lines for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
